Cas no 1566593-87-0 ((2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one)
(2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- ST45149054
- (2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
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- Inchi: 1S/C17H15FO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+
- InChI Key: BQWMTYNPYVGSAJ-KPKJPENVSA-N
- SMILES: FC1C=CC(=CC=1)/C=C/C(C1C=CC(=CC=1)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 307
- XLogP3: 4
- Topological Polar Surface Area: 17.1
(2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193883-50mg |
(2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 98% | 50mg |
¥3427 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193883-100mg |
(2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 98% | 100mg |
¥4552 | 2023-04-15 | |
| Life Chemicals | F1284-0054-2μmol |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-5μmol |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-10μmol |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-20μmol |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-1mg |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-2mg |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-3mg |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1284-0054-4mg |
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
1566593-87-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
(2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one Suppliers
(2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Research Briefing on (2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS: 1566593-87-0)
The compound (2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS: 1566593-87-0) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This chalcone derivative exhibits a unique molecular structure characterized by an α,β-unsaturated ketone core with 4-ethylphenyl and 4-fluorophenyl substituents, which contributes to its diverse biological activities. Recent studies have focused on its potential as a multi-targeting agent in inflammation and oncology research.
Structural analysis reveals that the compound's extended π-conjugation system and strategic fluorine substitution enhance its binding affinity to biological targets. Computational docking studies published in 2023 (Journal of Medicinal Chemistry) demonstrate strong interactions with COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase) enzymes, suggesting dual anti-inflammatory potential. The ethyl group at the para position appears to optimize pharmacokinetic properties by balancing lipophilicity and metabolic stability.
In vitro evaluations conducted by multiple research groups have reported significant activity against various cancer cell lines, particularly in breast (MCF-7, IC50 = 3.2 μM) and colon (HT-29, IC50 = 4.1 μM) cancer models. Mechanistic studies indicate this compound induces apoptosis through mitochondrial pathway activation and cell cycle arrest at G2/M phase. The fluorophenyl moiety is believed to enhance cellular uptake and target specificity compared to non-fluorinated analogs.
Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling shows favorable drug-like properties, with moderate plasma protein binding (82.3%) and acceptable metabolic stability in human liver microsomes (t1/2 = 42 min). The compound demonstrates good blood-brain barrier permeability in predictive models, expanding its potential applications to neurological disorders. However, researchers note the need for structural optimization to improve aqueous solubility (current logP = 3.1).
Patent landscape analysis reveals increasing interest in this chemical scaffold, with three new patent applications filed in 2024 covering its derivatives as kinase inhibitors (particularly targeting JAK2 and FLT3). The compound's synthetic accessibility (3-step synthesis with 68% overall yield) makes it attractive for structure-activity relationship studies. Current research focuses on developing prodrug versions to address first-pass metabolism concerns identified in preclinical models.
Future directions include combination therapy studies with existing chemotherapeutic agents and further investigation of its immunomodulatory effects. The compound's unique ability to simultaneously modulate multiple inflammatory pathways (NF-κB, STAT3, and Nrf2) while maintaining a favorable safety profile in animal models positions it as a valuable lead compound for next-generation multifunctional therapeutics.
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